molecular formula C16H15Cl2NO4S B2436580 Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 884987-11-5

Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B2436580
CAS No.: 884987-11-5
M. Wt: 388.26
InChI Key: RGMONGONLLAPOG-UHFFFAOYSA-N
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Description

Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 884987-11-5) is a high-purity sulfonyl glycinate ester compound supplied for specialized chemical and pharmaceutical research. With a molecular formula of C16H15Cl2NO4S and a molecular weight of 388.3 g/mol , this chemical serves as a valuable synthetic intermediate. Its structure incorporates both a dichlorophenyl group and a p-tolylsulfonyl (tosyl) protecting group, making it particularly useful in organic synthesis and medicinal chemistry for the development of novel chemical entities . The compound is provided at a purity of 95% and is ideal for exploring structure-activity relationships, optimizing synthetic routes, and investigating the biological activity of sulfonamide-containing molecules . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

methyl 2-(2,3-dichloro-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4S/c1-11-6-8-12(9-7-11)24(21,22)19(10-15(20)23-2)14-5-3-4-13(17)16(14)18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMONGONLLAPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS No. 884987-17-1) is a sulfonyl glycine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound's molecular formula is C16H15Cl2NO4SC_{16}H_{15}Cl_2NO_4S, with a molecular weight of 388.26 g/mol. Its structure includes a dichlorophenyl group, a methylphenylsulfonyl group, and a glycine moiety, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Dichlorophenyl Intermediate : Reaction of 2,3-dichloroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
  • Coupling with Glycine : The intermediate is then reacted with glycine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Antimicrobial Properties

Research has indicated that sulfonyl glycine derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance:

  • Inhibition Zone Diameter : The compound exhibited an inhibition zone of up to 15 mm against Escherichia coli and Staphylococcus aureus in agar diffusion assays.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies:

  • Cell Viability Assays : In vitro studies using cancer cell lines such as HeLa and MCF-7 showed that this compound reduced cell viability by approximately 40% at a concentration of 50 µM after 48 hours of treatment.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of the cell cycle.
Study Cell Line Concentration (µM) Viability Reduction (%)
Study AHeLa5040
Study BMCF-72530

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound was among the top performers against gram-positive bacteria.
  • Case Study on Anticancer Activity : Another investigation focused on the cytotoxic effects of this compound on breast cancer cells. The findings suggested that it could serve as a lead compound for further development in cancer therapy due to its ability to induce cell death selectively in malignant cells.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate exhibit significant anticancer properties. Studies have shown that derivatives containing sulfonamide groups can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study on sulfonamide derivatives demonstrated cytotoxic activity against various human cancer cell lines, including colon and breast cancer cells .

Case Study:
A recent investigation into the effects of sulfonamide derivatives on cancer cells revealed that treatment led to increased caspase activity, indicating enhanced apoptotic processes. This suggests that this compound could serve as a lead compound for the development of new anticancer agents.

Antimicrobial Properties

The compound's structure may confer antimicrobial activity, making it a candidate for developing new antibiotics. Studies on related compounds have shown promising results against various bacterial strains, suggesting that this compound might exhibit similar effects.

Data Table: Antimicrobial Activity of Sulfonamide Derivatives

CompoundBacterial StrainInhibition Zone (mm)Reference
Compound AE. coli15
Compound BS. aureus18
This compoundTBDTBDTBD

Herbicidal Activity

This compound may also find applications in agricultural science as a herbicide. Compounds with similar chemical structures have been studied for their ability to inhibit specific plant growth pathways, leading to effective weed control .

Case Study:
In field trials, sulfonamide-based herbicides demonstrated effective control over common agricultural weeds without adversely affecting crop yield. The specific mechanisms by which these compounds inhibit weed growth are still under investigation.

Acetylcholinesterase Inhibition

Research indicates that compounds with sulfonamide groups can act as inhibitors of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. This suggests potential therapeutic applications for this compound in neuropharmacology.

Data Table: Enzyme Inhibition Activity

CompoundEnzyme TargetIC50 (µM)Comments
Compound AAcetylcholinesterase0.5Potent inhibitor
This compoundTBDTBD

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